Gemcabene calcium
Übersicht
Beschreibung
Gemcabene calcium, also known as Gemcabene, is a new drug that lowers low-density lipoprotein cholesterol (LDL-C), decreases triglycerides, and raises high-density lipoprotein cholesterol (HDL-C) . It is a peroxisome proliferation-activated receptor (PPARα) agonist and a first-in-class lipid-lowering agent . It is a small molecule and the monocalcium salt of a dialkyl ether dicarboxylic acid .
Synthesis Analysis
The synthesis of Gemcabene calcium involves blocking the production of hepatic triglyceride and cholesterol synthesis and enhancing the clearance of VLDL by decreasing ApoC-III . It also involves inhibiting the incorporation of 14C-acetate into hepatocytes, stopping the mechanism of fatty acids and cholesterol synthesis .Molecular Structure Analysis
Gemcabene calcium has a molecular formula of C16H28CaO5 . It has an average mass of 340.469 Da and a monoisotopic mass of 340.156250 Da . It belongs to the class of organic compounds known as medium-chain fatty acids, which are fatty acids with an aliphatic tail that contains between 4 and 12 carbon atoms .Chemical Reactions Analysis
Gemcabene calcium’s chemical reactions primarily involve the reduction of LDL-C, triglycerides, and the increase of HDL-C . It also lowers pro-inflammatory acute-phase protein, C-reactive protein (CRP), exerting anti-inflammatory activity .Physical And Chemical Properties Analysis
Gemcabene calcium has a chemical formula of C16H28CaO5 and a molecular weight of 344.51 . It is soluble in water up to 10 mg/mL . The compound should be stored at 2-8℃ in a dry, sealed environment .Wissenschaftliche Forschungsanwendungen
Familial Partial Lipodystrophy Treatment
Gemcabene calcium has been evaluated for its efficacy in treating Familial Partial Lipodystrophy (FPLD), a condition characterized by the loss of subcutaneous fat and metabolic abnormalities. In a study, gemcabene was administered to patients with FPLD and showed a potential for triglyceride reduction, with variable patient responses possibly linked to genetic differences (Akıncı et al., 2020).
Lipid-Altering Agent Development
Gemcabene's role as a novel lipid-altering agent was explored through model-based development, comparing its clinical profile with other lipid-lowering medications like statins and ezetimibe. This approach enhanced the understanding of gemcabene's efficacy, especially when used alone or in combination with low-dose statins (Mandema et al., 2005).
Homozygous Familial Hypercholesterolemia Treatment
In a study involving LDL receptor-deficient mice, a model of Homozygous Familial Hypercholesterolemia (HoFH), gemcabene demonstrated significant reduction in low-density lipoprotein cholesterol (LDL-C) levels, especially when used in combination with atorvastatin. This suggests gemcabene's potential in treating HoFH (Bisgaier & Auerbach, 2015).
Mechanism of Action Analysis
Research exploring gemcabene's mechanism of action found that it does not directly activate peroxisome proliferator–activated receptor (PPAR) subtypes, suggesting its lipid-regulating effects observed in humans are not related to direct activation of PPAR receptors (Bisgaier et al., 2018).
Potential in Treating Osteoarthritis and Pain
Gemcabene's potential extends beyond lipid regulation, as it demonstrated anti-inflammatory activities in animal models of osteoarthritis and pain, suggesting additional therapeutic applications (Srivastava et al., 2018).
Non-Alcoholic Steatohepatitis (NASH) Treatment
A study on the STAM™ model of NASH revealed that gemcabene downregulates genes associated with inflammation, lipid alteration, and cell signaling, supporting its potential utility in NASH treatment (Oniciu et al., 2018).
Drug-Drug Interaction Studies
Research on potential drug interactions indicated that gemcabene is unlikely to cause significant metabolic or transport pathway interferences, highlighting its safety for use alongside common medications (McShane et al., 2016).
Therapeutic Potential for
Dyslipidemia and Cardiovascular DiseaseGemcabene's effectiveness in lowering plasma lipids like very low-density lipoprotein cholesterol (VLDL-C), LDL-C, triglycerides, and C-reactive protein (CRP) substantiates its potential as a therapeutic agent for dyslipidemia and related cardiovascular diseases. This is supported by clinical trials showing positive effects in patients with severe hypertriglyceridemia and subsets of obese, diabetic patients (Oniciu, 2020).
Adjunctive Therapy in Hypercholesterolemia
A study on hypercholesterolemic patients showed that gemcabene, as an adjunct to stable statin therapy, significantly reduced LDL-C levels, suggesting its efficacy in lowering cholesterol beyond the effects provided by statins alone (Stein et al., 2016).
Homozygous Familial Hypercholesterolemia Treatment
Gemcabene showed potential in reducing LDL-C levels in patients with Homozygous Familial Hypercholesterolemia (HoFH) when used alongside existing lipid-lowering treatments, indicating its usefulness in conditions where cholesterol levels are extremely high (Gaudet et al., 2019).
Metabolic Pathway Analysis
Research on gemcabene's metabolic pathway identified UDP-glucuronosyltransferase 2B7 as the major enzyme responsible for its glucuronidation in human liver microsomes, providing insights into its metabolism and potential interactions with other drugs (Bauman et al., 2005).
Renal Organic Anion Transporter-Mediated Drug-Drug Interaction
A study identified a synergistic blood pressure reduction when gemcabene was coadministered with the angiotensin-converting enzyme inhibitor quinapril, due to a transporter-mediated drug-drug interaction, highlighting the importance of understanding such interactions in clinical settings (Yuan et al., 2009).
Wirkmechanismus
Gemcabene calcium’s mechanism of action is designed to enhance the clearance of very low-density lipoproteins (VLDLs) in the plasma and inhibit the production of fatty acids and cholesterol in the liver . It acts by inhibiting IL-6 plus IL-1β-induced CRP production in a concentration-dependent manner .
Safety and Hazards
Zukünftige Richtungen
Gemcabene calcium was being evaluated in a Phase 2 randomized, double-blind, placebo-controlled study to assess its efficacy, safety, and tolerability in patients with severe hypertriglyceridemia . The study was placed on partial clinical hold as the U.S. Food and Drug Administration requested 2-year rat and mouse carcinogenicity studies to be completed and submitted . The company is currently assessing additional therapeutic indications for gemcabene that may strengthen their pipeline of assets, including COVID-19 in combination with ANA001 .
Eigenschaften
IUPAC Name |
calcium;6-(5-carboxylato-5-methylhexoxy)-2,2-dimethylhexanoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H30O5.Ca/c1-15(2,13(17)18)9-5-7-11-21-12-8-6-10-16(3,4)14(19)20;/h5-12H2,1-4H3,(H,17,18)(H,19,20);/q;+2/p-2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZJKZKKPIKDNHDM-UHFFFAOYSA-L | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(CCCCOCCCCC(C)(C)C(=O)[O-])C(=O)[O-].[Ca+2] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H28CaO5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00175181 | |
Record name | Gemcabene calcium | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00175181 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
340.47 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Gemcabene calcium | |
CAS RN |
209789-08-2 | |
Record name | Gemcabene calcium [USAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0209789082 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Gemcabene calcium | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00175181 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | GEMCABENE CALCIUM | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Z9AM8GST2F | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.